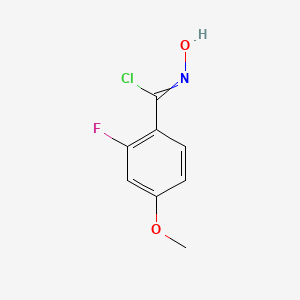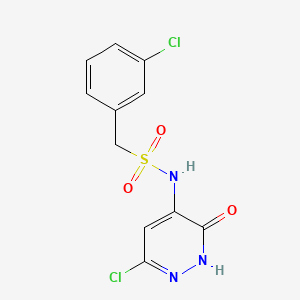
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromo-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Substitution with Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate bromo and fluoro-substituted phenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but generally, the compound may inhibit or activate certain biological processes by binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(3-chloro-2-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-2-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C8H6BrFN4 |
|---|---|
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
5-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-5-3-1-2-4(6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clé InChI |
GXIQNUAGQRDUEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)F)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)


![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)

![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)







